ROCK1 Inhibitory Potency: 2-Ethoxy vs. Unsubstituted Benzamide Head-to-Head
In a direct head-to-head comparison within the same patent family, 2-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide demonstrated a ROCK1 IC₅₀ of 6.69 nM in an ATP-competitive enzymatic assay [1]. The unsubstituted benzamide comparator (N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide, CAS 2034521-30-5) was reported in the same assay system with a ROCK1 IC₅₀ of >1,000 nM (inactive), representing a >149-fold potency improvement conferred by the ortho-ethoxy substituent [1]. This gain is consistent with the ethoxy group filling a hydrophobic sub-pocket near the glycine-rich loop of ROCK1, verified by co-crystal structures of closely related analogs (PDB 6E9W, 6ED6) [2].
| Evidence Dimension | ROCK1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6.69 nM |
| Comparator Or Baseline | N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide (CAS 2034521-30-5): IC₅₀ >1,000 nM |
| Quantified Difference | >149-fold improvement in potency |
| Conditions | 20 mM HEPES pH 7.5, 30 μL assay volume, ATP-competitive ROCK1 enzymatic assay (US Patent 9,458,110 B2, Example data) |
Why This Matters
For procurement decisions targeting ROCK-mediated pathways (fibrosis, glaucoma, oncology), sub-10 nM potency is a threshold for lead-like quality; the unsubstituted analog is essentially inactive at this target, making substitution non-viable.
- [1] US Patent 9,458,110 B2. Compounds that inhibit ROCK and uses thereof. Example compounds including 2-ethoxy-substituted benzamide (IC₅₀ = 6.69 nM) and unsubstituted benzamide comparator (IC₅₀ >1,000 nM). Assigned to Chengdu XianDao Drug Development Co., Ltd. View Source
- [2] PDB entries 6E9W (ROCK1) and 6ED6 (ROCK2). Crystal structures of Rock1 and Rock2 with pyridinylbenzamide-based inhibitors. Published in J. Med. Chem. 2018, DOI: 10.1021/acs.jmedchem.8b01098. View Source
